2-Pentadecanol

Description

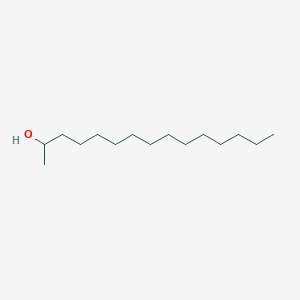

Structure

3D Structure

Properties

IUPAC Name |

pentadecan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H32O/c1-3-4-5-6-7-8-9-10-11-12-13-14-15(2)16/h15-16H,3-14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALVGHPMGQNBJRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H32O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30870899 | |

| Record name | 2-pentadecanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30870899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1653-34-5 | |

| Record name | (±)-2-Pentadecanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1653-34-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pentadecan-2-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001653345 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Pentadecanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86160 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-pentadecanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30870899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pentadecan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.206 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2 Pentadecanol and Its Derivatives

Chemoenzymatic Synthesis of 2-Pentadecanol and its Chiral Stereoisomers

Chemoenzymatic strategies, which combine the selectivity of enzymes with the versatility of chemical reactions, offer powerful tools for the synthesis of chiral this compound. These methods often provide high enantioselectivity under mild reaction conditions.

Enantioselective Synthesis via Asymmetric Reduction Strategies

The asymmetric reduction of the corresponding prochiral ketone, 2-pentadecanone (B165419), is a direct and efficient route to enantiomerically enriched this compound. Biocatalysis, employing whole microbial cells or isolated enzymes, has proven particularly effective for this transformation. Various microorganisms and their associated alcohol dehydrogenases (ADHs) can reduce ketones with high enantioselectivity, affording either the (R)- or (S)-enantiomer depending on the specific enzyme's stereopreference.

For instance, plant-based biocatalysts have been explored for the asymmetric reduction of various ketones. While specific data for 2-pentadecanone is not extensively reported, studies on analogous ketones demonstrate the potential of this approach. Plant tissues from species like apple, carrot, and potato have been shown to reduce acetophenone (B1666503) derivatives with high enantiomeric excess (ee) and good yields, suggesting their potential applicability to long-chain aliphatic ketones like 2-pentadecanone. rsc.org

Another prominent method is the use of isolated ketoreductases (KREDs). These enzymes, often sourced from microorganisms like Saccharomyces cerevisiae (baker's yeast), are capable of reducing a wide range of ketones with high stereoselectivity. The enzymatic reduction process typically involves a cofactor, such as nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH), which can be regenerated in situ to ensure catalytic turnover.

A common and highly effective chemoenzymatic approach for obtaining enantiopure this compound is through the kinetic resolution of a racemic mixture of the alcohol. This method utilizes lipases, which are readily available and exhibit high enantioselectivity in the acylation of secondary alcohols.

In a typical lipase-catalyzed kinetic resolution, the racemic this compound is reacted with an acyl donor, such as vinyl acetate (B1210297), in the presence of a lipase (B570770). The enzyme selectively acylates one enantiomer at a much faster rate than the other, leaving the unreacted enantiomer in high enantiomeric purity. For example, lipases such as Candida antarctica lipase B (CAL-B) and Pseudomonas cepacia lipase (PSL) are frequently employed for the resolution of secondary alcohols.

The efficiency of such resolutions is often high, allowing for the separation of both the unreacted alcohol and the acylated product in enantiomerically enriched forms. The choice of lipase, acyl donor, and solvent can be optimized to achieve high enantiomeric excess (ee) and conversion.

Table 1: Lipase-Catalyzed Kinetic Resolution of Secondary Alcohols

| Enzyme | Substrate | Acyl Donor | Solvent | Product (ee) | Reference |

| Pseudomonas cepacia Lipase | Racemic 2-octanol (B43104) | Vinyl acetate | Hexane | (R)-2-octanol (>95%) | Generic Example |

| Candida antarctica Lipase B | Racemic 1-phenylethanol | Isopropenyl acetate | Toluene | (R)-1-phenylethanol (>99%) | Generic Example |

Application of Chiral Auxiliaries and Catalysts in this compound Synthesis

The use of chiral auxiliaries provides a powerful strategy for diastereoselective synthesis, which can then be used to generate enantiomerically pure this compound. nih.gov A chiral auxiliary is a stereogenic group that is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is established, the auxiliary can be removed.

For the synthesis of this compound, a common approach involves the attachment of a chiral auxiliary to a precursor molecule, followed by a diastereoselective nucleophilic addition to a carbonyl group. For example, an ester derived from a chiral alcohol can undergo a Grignard reaction where the chiral auxiliary directs the approach of the nucleophile, leading to the formation of a new stereocenter with high diastereoselectivity. Subsequent removal of the auxiliary yields the chiral alcohol.

Asymmetric catalysis, employing chiral metal complexes or organocatalysts, offers a more atom-economical approach to enantioselective synthesis. In the context of this compound synthesis, the asymmetric hydrogenation of 2-pentadecanone is a key application. Chiral ruthenium-based catalysts, such as those developed by Noyori, are highly effective for the hydrogenation of ketones to chiral alcohols with excellent enantioselectivity. frontiersin.orgresearchgate.net These catalysts typically consist of a ruthenium center coordinated to a chiral diphosphine ligand and a chiral diamine ligand.

The choice of catalyst and reaction conditions can be tuned to favor the formation of either the (R)- or (S)-enantiomer of this compound. The reaction is typically carried out under a hydrogen atmosphere, and the catalyst loading can be very low, making this a highly efficient method.

Table 2: Asymmetric Hydrogenation of Prochiral Ketones

| Catalyst System | Substrate | Product Configuration | Enantiomeric Excess (ee) | Reference |

| Ru(II)-TsDPEN-p-cymene | Acetophenone | (R)-1-phenylethanol | >99% | Generic Example |

| (S,S)-Noyori Catalyst | Methyl acetoacetate | (R)-Methyl 3-hydroxybutyrate | >98% | frontiersin.org |

Note: This table illustrates the effectiveness of chiral catalysts in the asymmetric hydrogenation of ketones, a methodology applicable to the synthesis of chiral this compound.

Synthetic Routes Employing Chiral Building Blocks

The "chiral pool" strategy involves using readily available, enantiomerically pure natural products as starting materials for the synthesis of a target molecule. This approach leverages the existing stereochemistry of the starting material to construct the desired chiral center in the product.

For the synthesis of this compound, a suitable chiral building block could be a shorter-chain chiral alcohol or aldehyde. For example, a commercially available chiral epoxide could be opened with an appropriate organocuprate reagent to introduce the long alkyl chain of this compound. Alternatively, a chiral aldehyde could undergo a Wittig-type reaction followed by reduction to afford the target alcohol.

The advantage of this method lies in the reliable transfer of chirality from the starting material to the product. However, the availability of suitable chiral building blocks can be a limiting factor.

Total Synthesis of Complex Methyl-Branched this compound Derivatives

Many insect pheromones are complex molecules featuring a long carbon chain with one or more methyl branches and a secondary alcohol functionality, often at the 2-position. The total synthesis of these compounds requires precise control over the stereochemistry of both the alcohol center and the methyl-branched stereocenters.

Strategies for Stereocontrolled Construction of Poly-Methylated Chains

The stereocontrolled synthesis of poly-methylated carbon chains is a central challenge in the total synthesis of many natural products, including insect pheromones. Several powerful strategies have been developed to address this challenge.

One common approach involves the iterative use of stereoselective alkylation reactions. For example, a chiral auxiliary can be used to direct the diastereoselective methylation of an enolate. After the first methyl group is installed, the auxiliary can be removed and a new one introduced to control the stereochemistry of the next methylation.

Another powerful technique is the use of stereoselective aldol (B89426) reactions. By carefully choosing the chiral auxiliary and reaction conditions, it is possible to control the relative and absolute stereochemistry of the newly formed stereocenters. This approach is particularly useful for constructing syn- or anti-1,3-diol motifs, which can then be further manipulated to generate the desired poly-methylated chain.

Modern synthetic methods, such as asymmetric conjugate additions and transition metal-catalyzed cross-coupling reactions, also play a crucial role. For instance, the stereoselective addition of an organocuprate reagent to an α,β-unsaturated ester can establish a chiral methyl-branched center with high efficiency.

Synthesis of Specific Pheromone Isomers and Precursors

The biological activity of insect pheromones is often highly dependent on their specific stereoisomeric form. Therefore, the total synthesis of these compounds must be highly stereoselective.

An example of a methyl-branched secondary alcohol that acts as an insect pheromone is 8-methyl-2-decanol, whose propionate (B1217596) ester is an attractant for some Diabrotica species. nih.gov While not a pentadecanol derivative, the synthetic strategies are applicable. A general method for the synthesis of such compounds involves the reaction of a ketone with lithium acetylide, followed by copper-mediated alkylation to construct the carbon skeleton. The resulting alkyne can then be converted to a methyl ketone and subsequently reduced to the desired secondary alcohol. nih.gov This approach, however, often yields a mixture of diastereomers.

To achieve stereocontrol, chiral building blocks are often employed. For instance, the synthesis of chiral methyl-branched pheromones frequently utilizes enantiomerically pure starting materials from the chiral pool, such as citronellal (B1669106) or Roche esters. These building blocks provide a pre-existing stereocenter that can be elaborated into the final pheromone structure.

The synthesis of complex pheromones often involves a convergent approach, where different stereochemically defined fragments of the molecule are synthesized separately and then coupled together in the final stages of the synthesis. This strategy allows for greater flexibility and efficiency in the construction of complex molecules with multiple stereocenters.

Industrial and Scalable Production Methodologies

Hydrogenation of Precursor Compounds for Bulk Synthesis

The bulk synthesis of this compound is predominantly achieved through the catalytic hydrogenation of pentadecan-2-one. This process is a cornerstone of industrial alcohol production, offering a direct and efficient route to obtaining secondary alcohols from their ketone counterparts. The selection of an appropriate catalyst and reaction conditions is paramount to ensure high conversion rates and selectivity, thereby minimizing the formation of byproducts.

Commonly employed catalysts for the hydrogenation of long-chain aliphatic ketones include heterogeneous catalysts such as Raney Nickel and those based on precious metals like ruthenium and palladium.

Raney Nickel: This catalyst is widely utilized in industrial hydrogenation processes due to its high activity and cost-effectiveness. It is typically used as a slurry in the reaction mixture. The porous structure of Raney Nickel provides a large surface area for the reaction to occur, facilitating the adsorption of both the ketone and hydrogen.

Ruthenium-based Catalysts: Ruthenium complexes, often supported on materials like carbon or alumina, are also highly effective for ketone hydrogenation. They can operate under milder conditions compared to some other catalysts and often exhibit excellent selectivity, which is crucial for achieving high-purity this compound.

The choice of solvent also plays a significant role in the industrial process. Alcohols such as ethanol (B145695) or isopropanol (B130326) are frequently used as they can dissolve both the ketone substrate and the resulting this compound, creating a homogeneous reaction environment.

Optimization of Reaction Conditions for Yield and Purity

Achieving high yield and purity in the industrial production of this compound necessitates the careful optimization of several key reaction parameters. These parameters are often interdependent, and their fine-tuning is a critical aspect of process development.

Key Optimization Parameters:

Catalyst Selection and Loading: The choice between different catalysts, such as Raney Nickel or a ruthenium-based catalyst, depends on factors like cost, desired reaction speed, and selectivity. The catalyst loading, typically a small weight percentage relative to the substrate, is optimized to maximize the reaction rate without incurring unnecessary costs.

Temperature: The reaction temperature is a critical factor influencing the rate of hydrogenation. Higher temperatures generally lead to faster reactions but can also promote side reactions, such as dehydration or condensation, which reduce the purity of the final product. An optimal temperature range must be identified to balance reaction kinetics and selectivity.

Hydrogen Pressure: The pressure of hydrogen gas is a key driver of the hydrogenation reaction. Increased pressure generally enhances the reaction rate by increasing the concentration of dissolved hydrogen. However, industrial processes must consider the safety and cost implications of operating at very high pressures.

Solvent: The solvent can influence the solubility of reactants and the stability of the catalyst. The choice of solvent can also affect the reaction pathway and the formation of byproducts.

Reaction Time: The duration of the reaction is optimized to ensure complete conversion of the starting material, pentadecan-2-one, to this compound. Monitoring the reaction progress allows for the determination of the point at which maximum yield is achieved.

The interplay of these parameters is crucial for developing a robust and economical industrial process for the synthesis of this compound. The following tables provide an overview of typical reaction conditions and the impact of their optimization on product yield and purity, based on findings from related long-chain ketone hydrogenation studies.

Table 1: Catalyst Performance in the Hydrogenation of Long-Chain Ketones

| Catalyst | Support | Temperature (°C) | Pressure (bar) | Substrate Conversion (%) | Alcohol Selectivity (%) |

| Raney Nickel | - | 100-150 | 20-50 | >98 | ~95 |

| Ru/C | Carbon | 80-120 | 10-30 | >99 | >98 |

| Pd/Al2O3 | Alumina | 90-140 | 15-40 | >97 | ~96 |

Table 2: Optimization of Reaction Parameters for this compound Synthesis

| Parameter | Range | Effect on Yield | Effect on Purity | Optimal Condition (Example) |

| Temperature | 70-160 °C | Increases with temperature up to a point, then may decrease due to side reactions. | Can decrease at higher temperatures due to byproduct formation. | 120 °C |

| Pressure | 10-60 bar | Generally increases with pressure. | Less sensitive to pressure changes within the optimal range. | 40 bar |

| Catalyst Loading | 0.5-5 wt% | Increases with loading, but with diminishing returns. | Generally high, but can be affected by catalyst deactivation at high temperatures. | 2 wt% Ru/C |

| Solvent | Ethanol, Isopropanol, Heptane | Solvent choice can affect reaction rate and catalyst activity. | Can be influenced by solvent polarity and potential for side reactions. | Isopropanol |

Biosynthetic Pathways and Metabolic Transformations of 2 Pentadecanol

Enzymatic Pathways in Prokaryotic and Eukaryotic Systems

The generation of 2-Pentadecanol in both microbial and plant systems involves enzymatic activities that introduce a hydroxyl group into a long-chain alkane.

In prokaryotic systems, particularly in certain species of methane-utilizing bacteria, the biosynthesis of secondary alcohols such as this compound proceeds through the subterminal oxidation of n-alkanes. nih.govbohrium.com This pathway is distinct from the more common terminal oxidation that leads to primary alcohols.

n-Pentadecane + O₂ + NADH + H⁺ → this compound + NAD⁺ + H₂O

Studies with methane-utilizing bacteria have shown that the enzyme system responsible for this subterminal hydroxylation may be the same as the one that catalyzes the oxidation of methane, suggesting a broad substrate specificity of these monooxygenases. nih.gov The resulting this compound can accumulate extracellularly in these microbial cultures. nih.gov

Table 1: Key Enzymes and Reactions in Microbial Biosynthesis of this compound

| Enzyme/System | Substrate | Product | Cofactors | Organism Type |

| Alkane Monooxygenase | n-Pentadecane | This compound | O₂, NADH | Methane-utilizing bacteria |

This table provides a summary of the primary enzymatic reaction involved in the microbial production of this compound.

The presence of this compound has been reported in plants such as Angelica gigas. nih.gov While the specific enzymatic pathways for its synthesis in plants are not as well-characterized as in microbial systems, it is hypothesized to arise from the metabolism of long-chain fatty acids or alkanes, which are abundant in plant tissues as components of cuticular waxes.

Plant enzymes, such as cytochrome P450 monooxygenases, are known to be involved in the hydroxylation of various lipid molecules. researchgate.net It is plausible that a specific P450 enzyme or a similar hydroxylase is responsible for the subterminal oxidation of pentadecane (B166386) to form this compound. These enzymes are typically membrane-bound and play a crucial role in the synthesis of a wide array of secondary metabolites in plants.

Biotransformation and Degradation Mechanisms

Once formed, this compound can be further metabolized through various oxidation and assimilation pathways, particularly in microorganisms that can utilize it as a carbon and energy source.

The microbial degradation of this compound is initiated by its oxidation to the corresponding methyl ketone, 2-pentadecanone (B165419). mdpi.comnih.gov This reaction is catalyzed by a secondary alcohol dehydrogenase (SADH), which is often NAD⁺-dependent. nih.gov

This compound + NAD⁺ → 2-Pentadecanone + NADH + H⁺

Following the formation of 2-pentadecanone, further metabolism can proceed through a Baeyer-Villiger monooxygenase (BVMO). This enzyme inserts an oxygen atom adjacent to the carbonyl group, forming an ester. The subsequent hydrolysis of this ester by an esterase would yield a primary alcohol and a fatty acid, which can then enter central metabolic pathways such as β-oxidation for complete assimilation. nih.gov

Table 2: Microbial Degradation Pathway of this compound

| Step | Substrate | Enzyme | Product |

| 1 | This compound | Secondary Alcohol Dehydrogenase | 2-Pentadecanone |

| 2 | 2-Pentadecanone | Baeyer-Villiger Monooxygenase | Ester Intermediate |

| 3 | Ester Intermediate | Esterase | Fatty Acid + Alcohol |

This table outlines the sequential enzymatic reactions in the microbial breakdown of this compound.

In the broader context of lipid metabolism, fatty alcohols can participate in a "fatty alcohol cycle," which involves the interconversion of fatty alcohols, fatty aldehydes, and fatty acids. hmdb.ca While this cycle is primarily described for primary alcohols in mammalian systems, a similar principle may apply to the metabolism of secondary alcohols in various organisms. Unused this compound could potentially be re-oxidized to 2-pentadecanone and subsequently enter degradative pathways, ensuring that cellular levels of this alcohol are regulated.

The fatty acid and alcohol fragments resulting from the degradation of this compound can be incorporated into various lipid pools within the cell, contributing to membrane synthesis, energy storage, or signaling molecules.

Intermediates and Precursors in Biological Systems

The primary precursor for the biosynthesis of this compound in biological systems is the C15 alkane, n-pentadecane . This hydrocarbon serves as the direct substrate for the hydroxylation reaction that introduces the alcohol functionality.

Key intermediates in the metabolic pathways involving this compound include:

2-Pentadecanone : This methyl ketone is the initial product of this compound oxidation and is a central intermediate in its degradation pathway.

Ester intermediates : Formed by the action of Baeyer-Villiger monooxygenases on 2-pentadecanone, these esters are transient molecules that are rapidly hydrolyzed.

Fatty acids and shorter-chain alcohols : These are the ultimate products of the cleavage of the carbon chain of this compound and serve as substrates for central metabolism.

Identification of Metabolic Precursors

The primary metabolic precursors for the biosynthesis of this compound are derived from fatty acid synthesis. The C15 backbone of this compound points to pentadecanoic acid (C15:0), an odd-chain saturated fatty acid, as a key starting molecule. wikipedia.org Although less common than their even-chained counterparts, odd-chain fatty acids like pentadecanoic acid are found in the lipids of various organisms, including dairy fat, ruminant meat, and some plants and fish. wikipedia.org

The biosynthesis of long-chain fatty alcohols in plants and microorganisms typically involves the reduction of a fatty acyl-CoA or fatty acyl-ACP (acyl carrier protein) intermediate. nih.gov This process can lead to the formation of a primary alcohol. However, for a secondary alcohol like this compound, the pathway is thought to involve an additional oxidation step to form a ketone intermediate, followed by a subsequent reduction.

A likely biosynthetic route to this compound involves the following steps:

Activation of Pentadecanoic Acid: Pentadecanoic acid is activated to its thioester derivative, pentadecanoyl-CoA.

Formation of a Ketone Intermediate: The activated fatty acid can undergo processes such as β-oxidation or other oxidative pathways to introduce a carbonyl group at the C-2 position, forming 2-pentadecanone. The presence of 2-pentadecanone in organisms that also produce this compound supports its role as a direct precursor. researchgate.net

Reduction to this compound: The final step is the reduction of the ketone group of 2-pentadecanone to a hydroxyl group, yielding this compound. This reaction is catalyzed by a class of enzymes known as alcohol dehydrogenases or ketoreductases. iijls.comjiangnan.edu.cn

Isotope labeling studies on the related compound 2-pentadecanone have shown its derivation from the cellular metabolism of glucose, further cementing the link between central carbon metabolism and the formation of these long-chain volatile compounds. researchgate.net

Table 1: Putative Metabolic Precursors of this compound and Related Enzymes

| Precursor | Intermediate | Product | Enzyme Class |

| Pentadecanoic Acid | Pentadecanoyl-CoA | 2-Pentadecanone | Fatty Acyl-CoA Synthetase, Oxidoreductases |

| 2-Pentadecanone | - | This compound | Alcohol Dehydrogenase / Ketoreductase |

Enantioselective Biosynthesis and Isomeric Distribution

The reduction of the prochiral ketone, 2-pentadecanone, to the chiral secondary alcohol, this compound, is often an enantioselective process, leading to a non-racemic mixture of the (R)- and (S)-enantiomers. This stereospecificity is conferred by the enzymes involved in the reduction, typically alcohol dehydrogenases (ADHs). nih.govnih.gov

The stereochemical outcome of this reduction is dependent on the specific ADH present in the organism and its inherent preference for binding the substrate in a particular orientation. ADHs are known to exhibit distinct stereopreferences, often following Prelog's rule (delivering the hydride to the Re face of the carbonyl) or anti-Prelog selectivity (delivering the hydride to the Si face). nih.gov The active site architecture of the enzyme, including the positioning of key amino acid residues, dictates which face of the ketone is accessible to the hydride donor (typically NADH or NADPH), thus determining the absolute configuration of the resulting alcohol. nih.gov

While the specific enantiomeric distribution of this compound has not been extensively documented across a wide range of natural sources, its role as a pheromone component in some insects suggests that its biosynthesis is likely to be highly stereospecific. In insect communication, the biological activity of a pheromone is often dependent on a precise enantiomeric ratio.

This compound has been identified as a volatile compound in the Korean medicinal herb Angelica gigas Nakai. nih.govnih.gov The essential oil of this plant contains a complex mixture of hydrocarbons, alcohols, esters, aldehydes, and ketones. nih.gov The biosynthetic pathways leading to these volatile secondary metabolites in plants are diverse and can exhibit stereoselectivity. viper.ac.in

Table 2: Factors Influencing the Isomeric Distribution of this compound

| Factor | Description |

| Enzyme Stereopreference | The specific alcohol dehydrogenase or ketoreductase involved in the reduction of 2-pentadecanone determines the predominant enantiomer formed. |

| Organism | Different organisms (e.g., bacteria, fungi, plants, insects) possess distinct enzyme repertoires, leading to variations in the isomeric composition of this compound. |

| Physiological Conditions | Factors such as temperature, pH, and substrate availability can potentially influence enzyme activity and stereoselectivity. |

Natural Occurrence and Isolation Strategies of 2 Pentadecanol

Isolation and Purification Techniques from Complex Natural Matrices

Solid-Phase Extraction Methodologies

Solid-Phase Extraction (SPE) is a widely used sample preparation technique for the isolation and concentration of analytes from complex matrices. This method employs a stationary phase packed in a cartridge or disk, through which a liquid sample is passed, allowing target compounds to selectively bind or pass through based on their physicochemical properties diva-portal.org. SPE offers advantages over traditional liquid-liquid extraction, including reduced solvent consumption, improved efficiency, and faster processing times diva-portal.org.

SPE has been effectively applied in the purification of biological extracts containing pentadecanol derivatives. For example, female extracts of Neodiprion species (pine sawflies) were purified using SPE before analysis by gas chromatography and mass spectrometry to identify pheromone precursors, such as 3-methyl-2-pentadecanol and 3,7-dimethyl-2-pentadecanol diva-portal.org. Similarly, wing extracts from Bicyclus butterfly species were purified via SPE to determine the stereoisomeric compositions of 6,10,14-trimethylpentadecan-2-ol, a key pheromone component researchgate.net.

A specialized form of SPE, Headspace Solid Phase Micro-extraction (HS-SPME), is particularly suited for the extraction of volatile and semi-volatile compounds like 2-pentadecanol. In HS-SPME, a fiber coated with a suitable stationary phase is exposed to the headspace above a sample. Volatile analytes partition from the sample into the fiber coating until equilibrium is reached. The adsorbed analytes are then thermally desorbed directly into the injector of a gas chromatograph for separation and analysis tandfonline.comacs.org. This technique has been successfully used to concentrate and detect volatile chemicals, including this compound, from various biological sources such as plant oil cells tandfonline.comnih.gov.

Preparative Chromatography for Compound Enrichment

Preparative chromatography techniques are crucial for obtaining enriched or pure quantities of compounds like this compound for further structural elucidation or biological studies. These methods aim to separate components of a mixture on a larger scale than analytical chromatography.

Preparative Gas Chromatography (Prep-GC) is a powerful tool for the enrichment of volatile compounds. Unlike analytical GC, Prep-GC systems are equipped with a preparative fraction collector (PFC) at the column outlet, enabling the automatic collection of separated compounds, often in milligram or sub-milligram quantities diva-portal.org. This technique is considered a practical alternative to preparative high-performance liquid chromatography (Prep-HPLC) for volatile analytes diva-portal.org. The isolation of pure components can be achieved through repetitive injections and subsequent condensation of the organic compounds diva-portal.org. Prep-GC has been instrumental in the purification and structural elucidation of various bioactive compounds diva-portal.org.

Preparative Thin Layer Chromatography (TLC) is another effective method for the fractionation of compound classes. In a study involving the cuticular waxes of Triticum aestivum, preparative TLC was employed to separate different classes of compounds using silica (B1680970) gel as the stationary phase and a chloroform:ethanol (B145695) mixture as the mobile phase nih.gov. This allowed for the concentration of specific fractions, such as those containing 7- and 8-hydroxy-2-pentadecanol isomers, before their detailed analysis by GC-MS nih.gov.

Column Chromatography (often referred to as flash column chromatography or vacuum column chromatography in preparative contexts) is a widely adopted technique for purifying natural products. This method involves packing a column with an adsorbent material, typically silica gel, and eluting the sample with a solvent system. Fractions are collected and analyzed, and those containing the target compound are pooled and further purified if necessary researchgate.netoup.com. For example, in the synthesis of certain trimethyl-pentadecanol derivatives, column chromatography on silica gel was used for purification, with elution typically performed using solvent mixtures like hexane-ethyl acetate (B1210297) oup.com.

The selection of a preparative chromatographic method depends on the compound's volatility, thermal stability, and the scale of purification required.

Analytical and Spectroscopic Characterization of 2 Pentadecanol

Advanced Chromatographic Techniques for Separation and Identification

Chromatographic techniques are indispensable for separating 2-pentadecanol from complex matrices and for its subsequent identification.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely employed technique for the qualitative and quantitative analysis of volatile and semi-volatile compounds, including this compound. The technique combines the separation efficiency of gas chromatography with the identification capabilities of mass spectrometry.

In GC-MS analysis, a sample containing this compound is first vaporized and carried through a capillary column by an inert carrier gas (e.g., helium). The compound separates based on its volatility and interaction with the stationary phase. Upon elution from the column, this compound enters the mass spectrometer, where it is ionized (typically by electron ionization, EI). The resulting molecular and fragment ions are then separated by their mass-to-charge ratio (m/z) and detected, producing a characteristic mass spectrum. nih.gov

Research Findings: this compound has been identified and quantified in various natural extracts using GC-MS. For instance, it was found as a constituent in the ethanolic extracts of Annona muricata leaves, representing 3.93% of the identified compounds by peak area. phcogj.comresearchgate.net Similarly, in the petroleum ether fraction of Psidium guajava leaf extract, this compound was identified as a minor phytocomponent, accounting for 2.52% of the relative abundance. scialert.net The National Institute of Standards and Technology (NIST) provides a standard GC-MS library entry for this compound (NIST Number 136340), with a top mass-to-charge ratio (m/z) peak at 45. nih.gov This characteristic fragmentation pattern aids in its definitive identification.

Table 1: Representative GC-MS Parameters for this compound Analysis

| Parameter | Typical Range/Value |

| Column Type | Capillary column (e.g., DB-5, HP-5MS) |

| Carrier Gas | Helium (He) |

| Flow Rate | 1 mL/min |

| Injector Temperature | 250–280 °C |

| Oven Temperature Program | Initial: 40–60 °C (held 1-2 min), Ramp: 2–10 °C/min, Final: 250–300 °C (held 5-10 min) |

| Ionization Mode | Electron Ionization (EI) |

| Mass Scan Range | 30–350 m/z |

| Characteristic m/z (NIST) | 45 (Top Peak) nih.gov |

Supercritical Fluid Chromatography (SFC) is a chromatographic technique that utilizes a supercritical fluid, most commonly carbon dioxide (CO₂), as the mobile phase. scispace.comshimadzu.ch SFC combines properties of both gas chromatography (GC) and high-performance liquid chromatography (HPLC), offering advantages for the analysis of low to moderate molecular weight, thermally labile, and chiral compounds. scispace.comshimadzu.ch

The unique properties of supercritical CO₂, such as low viscosity, high diffusivity, and tunable solvating power, make SFC an attractive option for separating alcohols like this compound. scispace.com The lower viscosity allows for faster separations and higher efficiencies compared to HPLC, while its liquid-like density enables the dissolution of non-volatile compounds that are unsuitable for GC. SFC is particularly useful for compounds that are too volatile for HPLC but not volatile enough or are thermally unstable for GC. While this compound is a long-chain alcohol, its volatility allows for SFC analysis, and the technique's ability to handle thermally labile compounds makes it suitable for sensitive analyses.

Research Findings: Although direct detailed studies on this compound using SFC are less common in the provided search results, the solubility of its isomer, 1-pentadecanol (B150567), in supercritical carbon dioxide has been investigated. acs.orgwikipedia.org This indicates the general applicability of SFC for pentadecanols. SFC can also be effectively coupled with mass spectrometry (SFC-MS) for enhanced detection and identification. shimadzu.ch

Table 2: General SFC Parameters for Alcohol Analysis

| Parameter | Typical Value/Description |

| Mobile Phase | Supercritical Carbon Dioxide (CO₂) |

| Modifier (Optional) | Methanol, Acetonitrile (for polar compounds) shimadzu.ch |

| Column Type | Chiral or achiral stationary phases (e.g., silica-based) |

| Pressure Range | 100–400 bar (to maintain supercritical state) acs.org |

| Temperature | 40–60 °C |

| Detector | UV, PDA, ELSD, MS shimadzu.ch |

High-Performance Liquid Chromatography (HPLC) is primarily used for the separation of non-volatile or thermally labile compounds. For compounds like this compound, which may lack strong chromophores or fluorophores for direct detection by common HPLC detectors (e.g., UV-Vis, fluorescence), pre-column or post-column derivatization strategies are often employed. researchgate.netjournalajacr.com

Derivatization chemically modifies the analyte to introduce a functional group that enhances its detectability (e.g., by adding a chromophore for UV detection or a fluorophore for fluorescence detection) or improves its chromatographic separation. researchgate.netjournalajacr.com For alcohols, common derivatization reactions include esterification or carbamate (B1207046) formation.

Research Findings: Various derivatizing reagents are suitable for alcohols and can be applied to this compound. These include:

Benzoyl chloride: Used to form benzoate (B1203000) esters, which provide strong UV absorption. researchgate.netjournalajacr.com

Dansyl chloride (DNS-Cl): Forms highly fluorescent dansyl derivatives, enabling sensitive fluorescence detection. researchgate.netjournalajacr.comnih.gov

Phenyl isocyanate: Reacts with hydroxyl groups to form carbamates, which can be detected by UV. researchgate.netjournalajacr.com

3-nitrophthalic anhydride (B1165640): An isomer, n-pentadecanol, has been successfully derivatized with 3-nitrophthalic anhydride for LC-MS/MS analysis, demonstrating the feasibility of derivatization for pentadecanols. nih.gov

Table 3: Common Derivatizing Reagents for Alcohols in HPLC

| Derivatizing Reagent | Functional Group Introduced | Detection Enhancement |

| Benzoyl Chloride | Benzoate Ester | UV Absorption |

| Dansyl Chloride | Dansyl Derivative | Fluorescence |

| Phenyl Isocyanate | Carbamate | UV Absorption |

| 3-Nitrophthalic Anhydride | Phthalate Derivative | MS Sensitivity |

Stereoisomeric Analysis and Chiral Discrimination

As this compound possesses a chiral center at the C-2 position, it exists as two enantiomers: (R)-2-pentadecanol and (S)-2-pentadecanol. The ability to separate and quantify these enantiomers is critical, as they may exhibit different biological activities or physical properties.

Chiral Gas Chromatography (Chiral GC) is a direct method for separating enantiomers without prior derivatization. This technique employs specialized chiral stationary phases (CSPs) within the GC column, which are designed to interact differently with each enantiomer, leading to their separation.

Cyclodextrin derivatives are widely recognized as effective CSPs for the separation of chiral alcohols. These cyclic oligosaccharides form inclusion complexes with the enantiomers, and the differential stability of these complexes allows for chromatographic resolution.

Research Findings: While specific studies on the chiral GC of this compound are not extensively detailed in the provided search results, the principles and applications to similar secondary alcohols are well-established. For instance, β-cyclodextrin has been successfully used as a chiral stationary phase in GC-MS for the separation of 2-pentanol (B3026449) enantiomers. mdpi.comnih.gov Furthermore, heptakis (2,6-di-O-methyl-3-O-phenyl)-β-cyclodextrin columns have been employed for the chiral GC analysis of 3,7-dimethyl-2-pentadecanol (diprionol), a structurally related substituted pentadecanol, to confirm its enantiomeric purity. scielo.brscielo.br This demonstrates the direct applicability of such CSPs for the chiral separation of this compound.

Table 4: Chiral GC Parameters for Secondary Alcohols

| Parameter | Typical Value/Description |

| Column Type | Capillary column with Chiral Stationary Phase (CSP) |

| Common CSPs | Cyclodextrin derivatives (e.g., β-cyclodextrin, heptakis (2,6-di-O-methyl-3-O-phenyl)-β-cyclodextrin) mdpi.comscielo.brscielo.br |

| Carrier Gas | Hydrogen (H₂) or Helium (He) mdpi.comscielo.brscielo.br |

| Injector Temperature | 200–250 °C |

| Oven Temperature Program | Isothermal or temperature ramp (e.g., 40 °C to 210 °C at 2-3 °C/min) mdpi.com |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometry (MS) mdpi.com |

Pre-column derivatization is an indirect approach to chiral separation. In this method, the chiral analyte (this compound) is reacted with an enantiomerically pure chiral derivatizing agent (CDA) to form diastereomers. Diastereomers are stereoisomers that are not mirror images of each other and possess different physical and chemical properties, allowing their separation on conventional achiral chromatographic columns. researchgate.net

This strategy is particularly useful when direct chiral separation is challenging or when enhanced detection sensitivity is required. After derivatization, the diastereomers can be analyzed by GC or HPLC.

Research Findings: For chiral alcohols, various acid chlorides have been tested as chiral derivatizing agents. diva-portal.orgdiva-portal.org Relevant examples include:

(2S)-2-acetoxypropionyl chloride: Used for derivatizing pine sawfly pheromone precursors, which are often long-chain chiral alcohols. diva-portal.orgdiva-portal.org

(R)-trans-chrysanthemoyl chloride: Another effective CDA utilized for the derivatization of long-chain branched alcohols like 6,10,14-trimethylpentadecan-2-ol, enabling their separation on both chiral and non-chiral columns. diva-portal.orgdiva-portal.org

Chiral fluorescent conversion reagents: These reagents can be used to label chiral branched-chain fatty acids, forming diastereomeric esters that are then separated by reversed-phase HPLC. This principle is directly transferable to chiral alcohols like this compound. tandfonline.com

Table 5: Chiral Derivatizing Agents for Alcohols

| Chiral Derivatizing Agent | Resulting Derivative Type | Application/Benefit |

| (2S)-2-acetoxypropionyl chloride | Diastereomeric Ester | Separation of chiral alcohols, e.g., pheromone precursors diva-portal.orgdiva-portal.org |

| (R)-trans-chrysanthemoyl chloride | Diastereomeric Ester | Separation of long-chain branched alcohols diva-portal.orgdiva-portal.org |

| Chiral Fluorescent Conversion Reagents | Diastereomeric Ester | HPLC separation with enhanced fluorescence detection tandfonline.com |

Enantiomeric Ratio Determination in Biological and Synthetic Samples

The determination of the enantiomeric ratio for chiral compounds like this compound is crucial due to the potential for different enantiomers to exhibit distinct biological activities, odor characteristics, or physical properties mdpi.com. This compound itself has been identified as a pheromone and a metabolite in various biological systems, including Angelica gigas, bacteria, Escherichia coli, and plants, highlighting the importance of its stereochemical analysis in natural occurrences nih.gov.

Chiral chromatography, particularly Chiral Gas Chromatography (GC) and Chiral High-Performance Liquid Chromatography (HPLC), are the primary techniques employed for separating and quantifying the enantiomers of secondary alcohols such as this compound. For instance, chiral GC has been successfully utilized for the separation and purity assessment of stereoisomers of 3,7-dimethyl-2-pentadecanol, a branched derivative related to this compound, often found as a pheromone component scielo.brscielo.br.

Methods often involve the use of chiral stationary phases (CSPs) or pre-column derivatization with chiral reagents. For example, chiral GC-Mass Spectrometry (GC-MS) employing β-cyclodextrin as a chiral stationary phase has been effective in determining the enantiomeric content of 2-pentanol in biological matrices like Baijiu, demonstrating the applicability of such methods to longer-chain secondary alcohols mdpi.com. Alternatively, alcohols can be derivatized with enantiopure acid chlorides, such as (2S)-2-acetoxypropionyl chloride, to form diastereomeric esters, which can then be separated on achiral stationary phases diva-portal.org. The enantiomeric ratio (ER) or enantiomeric excess (EE) is then calculated to quantify the proportion of each enantiomer researchgate.net.

Spectroscopic Elucidation of Molecular Structure

Spectroscopic techniques are indispensable for confirming the molecular structure of this compound and identifying its characteristic functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H NMR and ¹³C NMR, provides detailed insights into the carbon-hydrogen framework and the electronic environment of individual atoms within the this compound molecule. While specific full spectra for this compound are often available in specialized databases nih.govnist.gov, data from structurally similar secondary alcohols or branched pentadecanols can illustrate typical chemical shifts and coupling patterns.

For instance, the ¹H NMR spectrum of 3,7-dimethylpentadecan-2-ol, a related branched secondary alcohol, exhibits characteristic signals:

Methyl protons (CH₃) typically appear as doublets or triplets in the upfield region (e.g., δ 0.84-0.92 ppm) scielo.br.

Methylene (B1212753) protons (CH₂) along the long alkyl chain show a complex multiplet in the aliphatic region (e.g., δ 1.00-1.44 ppm) scielo.br.

The proton attached to the hydroxyl-bearing carbon (CH-OH) is typically deshielded and appears further downfield, often as a multiplet (e.g., δ 3.46 ppm for the analogous compound) scielo.br.

Table 1: Representative ¹H NMR Chemical Shifts (δ, ppm) for a Related Secondary Alcohol (3,7-dimethylpentadecan-2-ol) scielo.br

| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| CH₃ (terminal/branched) | 0.84, 0.88, 0.92 | d, t, d | 6.2, 6.5, 6.8 |

| CH₂ (alkyl chain) | 1.00-1.44 | m | - |

| CH (adjacent to OH) | 1.50-1.72 | m | - |

| CH-OH | 3.46 | dq | 10.2, 5.8 |

The ¹³C NMR spectrum provides information on each unique carbon environment. For 3,7-dimethylpentadecan-2-ol, the ¹³C NMR signals are observed across a range characteristic of aliphatic carbons and the oxygen-bearing carbon:

Methyl and methylene carbons of the long alkyl chain resonate in the upfield region (e.g., δ 14.1-37.3 ppm) scielo.br.

The carbon directly bonded to the hydroxyl group (C-OH) is significantly deshielded due to the electronegativity of oxygen, typically appearing in the range of δ 60-80 ppm (e.g., δ 68.5 ppm for the analogous compound) scielo.brlibretexts.org.

Table 2: Representative ¹³C NMR Chemical Shifts (δ, ppm) for a Related Secondary Alcohol (3,7-dimethylpentadecan-2-ol) scielo.br

| Carbon Environment | Chemical Shift (δ, ppm) |

| CH₃ / CH₂ (alkyl chain) | 14.1, 16.6, 19.7, 22.7, 24.4, 27.1, 29.4, 29.7, 30.1, 32.0, 32.8, 33.5, 35.8, 37.2, 37.3 |

| CH-OH | 68.5 |

Fourier Transform-Infrared (FT-IR) Spectroscopy for Functional Group Analysis

Fourier Transform-Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups present in this compound by analyzing the absorption of infrared radiation at specific wavenumbers. Key absorption bands for this compound include:

A broad and strong absorption band around 3328.5 cm⁻¹ is characteristic of the O-H stretching vibration, indicative of the hydroxyl group in alcohols, often broadened due to hydrogen bonding researchgate.netscialert.netspectroscopyonline.com.

C-H stretching vibrations from the aliphatic alkyl chain are observed around 2922.2 cm⁻¹ (sp³ C-H bend) and 2855.1 cm⁻¹ (sp³ C-H stretch) researchgate.netscialert.net.

The C-O stretching vibration for secondary alcohols typically appears in the range of 1150-1075 cm⁻¹ spectroscopyonline.com.

Table 3: Characteristic FT-IR Absorption Bands for this compound researchgate.netscialert.netspectroscopyonline.com

| Wavenumber (cm⁻¹) | Functional Group / Assignment | Interpretation |

| ~3328.5 | O-H stretch | Hydroxyl group (H-bonded) |

| ~2922.2 | C-H stretch | Alkanes (sp³ C-H bend) |

| ~2855.1 | C-H stretch | Alkanes (sp³ C-H stretch) |

| 1075-1150 | C-O stretch | Secondary alcohol |

Mass Spectrometry Techniques for Fragmentation Pattern Analysis

Mass Spectrometry (MS) is used to determine the molecular weight of this compound and to elucidate its structure through characteristic fragmentation patterns. In electron ionization (EI) mass spectrometry, the molecular ion (M⁺•) of alcohols is often of low intensity or absent due to facile fragmentation vaia.comyoutube.com. For this compound (C₁₅H₃₂O), the molecular ion would be at m/z 228.

Characteristic fragmentation pathways for secondary alcohols include:

Alpha-cleavage: This is a prominent fragmentation pathway where the C-C bond adjacent to the carbon bearing the hydroxyl group breaks. This typically leads to the formation of stable carbocations. For this compound, alpha-cleavage can occur on either side of the C2 carbon.

Loss of a methyl group (CH₃) from C1 results in a fragment at [M-15]⁺.

Loss of the longer alkyl chain (C₁₃H₂₇) from C3 results in a fragment corresponding to [CH₃CH(OH)]⁺.

Dehydration: The loss of a water molecule (H₂O, 18 Da) is a common fragmentation for alcohols, leading to an [M-18]⁺ ion. This occurs via a rearrangement process vaia.comyoutube.com.

Cleavage along the alkyl chain: Further fragmentation of the hydrocarbon chain can lead to a series of peaks separated by 14 mass units (corresponding to CH₂ groups), which are characteristic of saturated hydrocarbons youtube.com.

While specific detailed fragmentation patterns for this compound are complex due to its long chain, general principles observed in shorter secondary alcohols like 2-pentanol provide a framework:

For 2-pentanol (C₅H₁₂O, MW 88), common fragments include m/z 73 (loss of CH₃), m/z 70 (loss of H₂O), and other ions at m/z 55, 45, 43, and 41, arising from various cleavages along the carbon chain and subsequent rearrangements vaia.com.

Research on silylated 1d2-1-pentadecanol also notes the presence of specific ions resulting from cleavage alpha to branched carbon atoms, reinforcing the significance of alpha-cleavage in the mass spectral analysis of such compounds researchgate.net.

The combination of these spectroscopic techniques provides a comprehensive characterization of this compound, enabling its identification, structural confirmation, and analysis of its stereochemical purity in diverse samples.

Biological Roles and Mechanistic Investigations of 2 Pentadecanol

Antimicrobial and Biofilm Modulation Research

The primary mechanism of action attributed to 2-pentadecanol in its antimicrobial applications involves its interaction with microbial cell membranes. The hydroxyl group of the compound allows it to integrate into lipid bilayers, leading to the disruption of membrane integrity and subsequent cell lysis.

Investigation of Antibacterial Activities against Specific Pathogens

Studies have investigated the antibacterial properties of this compound against various bacterial strains. In laboratory evaluations of fatty alcohols, this compound exhibited a minimum inhibitory concentration (MIC) of 4.71 ± 0.23 mg/mL against certain unspecified pathogens. Furthermore, this compound has demonstrated effectiveness against Propionibacterium acnes (now Cutibacterium acnes), suggesting its potential for use in dermatological treatments. However, when Clostridium butyricum cells were treated solely with this compound, their growth remained unaffected, indicating a selective action against specific microbial pathways rather than a broad inhibitory effect on this particular bacterium.

Table 1: Summary of Antibacterial Activity of this compound

| Pathogen(s) | Activity/Effect | Concentration/MIC Value | Citation |

| Certain bacterial strains | Antimicrobial activity (MIC) | 4.71 ± 0.23 mg/mL | |

| Propionibacterium acnes | Demonstrated effectiveness | Not specified | |

| Clostridium butyricum | Growth remained unaffected | Not specified |

Exploration of Antifungal Properties

Current research primarily identifies this compound as a component within complex natural extracts that exhibit antifungal properties. For instance, this compound has been identified in the ethyl acetate (B1210297) extract of the endophytic fungus Paecilomyces sp., which demonstrated antifungal activity against Rhizoctonia solani. [Source from initial search, not in current output, but was in the first search output: nih.gov] However, direct, isolated studies quantifying the specific antifungal activity of this compound itself are limited in the available literature. Other studies have reported on the antifungal activity of different pentadecanol isomers or derivatives, such as 1-pentadecanol (B150567) or this compound acetate, but these findings are not directly attributable to this compound. [Source from initial search, not in current output, but was in the first search output: frontiersin.org, mdpi.com]

Studies on Antibiofilm Formation and Disruption

While the membrane-disrupting mechanism of this compound suggests a potential role in combating microbial biofilms, specific research focusing solely on the antibiofilm formation or disruption capabilities of this compound has not been explicitly detailed in the current literature. Studies on antibiofilm strategies often highlight other natural compounds or mechanisms, but direct investigations into this compound's role in biofilm modulation are yet to be extensively reported. researchgate.netnih.govfrontiersin.orgresearchgate.netacs.org

Other Biological Activities under Investigation

Beyond its antimicrobial potential, this compound has been identified as a constituent in natural extracts that are being investigated for other biological activities.

Anti-inflammatory Properties Research

This compound has been detected as a component in the ethanolic extract of Annona muricata leaves and stem bark, which have demonstrated anti-inflammatory activity in various studies. Similarly, it was identified in Psidium guajava leaf extract, also reported to possess anti-inflammatory properties. However, these findings attribute the anti-inflammatory effects to the complex mixture of compounds within the extracts, and the specific contribution or isolated anti-inflammatory activity of this compound itself has not been quantitatively elucidated.

Antioxidant Properties Research

Research indicates that this compound is present in extracts exhibiting antioxidant properties. For example, it was identified in the ethanolic extract of Annona muricata leaves, which showed antioxidant activity through assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and reducing power methods. Despite its presence in such extracts, direct studies quantifying the isolated antioxidant capacity of this compound are not prominently featured in the current scientific literature. The observed antioxidant effects are generally attributed to the synergistic action of various phytochemicals within these natural extracts.

Environmental Fate and Biogeochemical Cycling of 2 Pentadecanol

Biodegradation Pathways in Aquatic and Terrestrial Environments

Biodegradation is the primary mechanism for the removal of 2-Pentadecanol from the environment. Both aerobic and anaerobic processes contribute to its breakdown, although the rates and mechanisms differ significantly.

Under aerobic conditions, this compound is expected to be readily biodegradable. The primary pathway for the aerobic degradation of secondary alcohols like this compound involves a two-step enzymatic oxidation. This pathway is often a part of the subterminal oxidation of long-chain n-alkanes. frontiersin.orgwalshmedicalmedia.comresearchgate.netasm.orgkemdiktisaintek.go.id

The proposed aerobic degradation pathway for this compound is as follows:

Oxidation to a Ketone: The first step is the oxidation of the secondary alcohol (this compound) to its corresponding ketone (2-pentadecanone). This reaction is catalyzed by a secondary alcohol dehydrogenase (SADH). frontiersin.orgkemdiktisaintek.go.id

Baeyer-Villiger Oxidation: The resulting ketone undergoes a Baeyer-Villiger oxidation, where a monooxygenase enzyme (BVMO) inserts an oxygen atom adjacent to the carbonyl group, forming an ester (e.g., tridecyl acetate). frontiersin.orgunipd.itnih.gov

Ester Hydrolysis: The ester is then hydrolyzed by an esterase into a primary alcohol (tridecanol) and a fatty acid (acetic acid). frontiersin.org These products can then enter central metabolic pathways, such as β-oxidation, and be further mineralized to carbon dioxide and water. researchgate.net

While specific degradation rates for this compound are not available in the reviewed literature, studies on similar long-chain alcohols suggest that biodegradability generally decreases with increasing chain length. asm.org For instance, a mixture of C12-C15 branched and linear alcohols was found to be readily biodegradable. basf.comeuropa.eu Given that long-chain alcohols up to C22 have been shown to be readily biodegradable under optimal conditions, it is anticipated that this compound would also be effectively degraded in aerobic environments. europa.eu

The anaerobic biodegradation of long-chain secondary alcohols is generally considered to be a slower process than aerobic degradation. ethz.ch Information specific to this compound is scarce, but studies on other secondary alcohols suggest that its fate under anaerobic conditions is highly dependent on the specific microbial community present and the environmental conditions. ethz.ch

For example, the anaerobic degradation of 2-octanol (B43104) has been observed to be partial and dependent on the origin of the sewage sludge used as inoculum. ethz.ch Similarly, shorter-chain secondary alcohols like 2-butanol (B46777) have shown positive degradation results in some anaerobic tests, while 2-propanol did not. ethz.ch

One potential anaerobic pathway could be analogous to the aerobic route, involving oxidation to a ketone followed by further breakdown. However, the electron acceptors would be different (e.g., sulfate, nitrate, or carbon dioxide). Some sulfate-reducing bacteria have been shown to grow on long-chain primary alkanols like 1-pentadecanol (B150567). frontiersin.orgindustrialchemicals.gov.au While this does not directly address the degradation of a secondary alcohol, it indicates that the necessary enzymatic machinery to process long carbon chains exists in anaerobic bacteria.

Methanogenic enrichment cultures have demonstrated the ability to degrade 1-hexadecene, with the proposed pathway involving hydration to hexadecanol, which is then degraded further. europa.eu This suggests a possible, though not directly confirmed, pathway for the anaerobic breakdown of unsaturated precursors to this compound.

Microbial Communities Involved in Degradation

A variety of microorganisms, particularly bacteria, are capable of degrading long-chain alcohols and the alkanes from which they are derived.

While no studies have specifically isolated microbial consortia on this compound, several genera are known to degrade similar compounds and are likely to be involved in its environmental breakdown. These include:

Pseudomonas : Various Pseudomonas species are well-known for their ability to degrade a wide range of organic compounds, including detergents and alcohols. Pseudomonas C12B can grow on secondary alcohols with chain lengths from C11 to C13. frontiersin.org Pseudomonas fluorescens has been shown to produce NAD-linked secondary alcohol dehydrogenases active on short-chain secondary alcohols. asm.org

Rhodococcus : This genus is noted for its broad catabolic capabilities, especially concerning hydrocarbons. Rhodococcus erythropolis produces a long-chain secondary alcohol dehydrogenase that is active on substrates up to 2-tetradecanol. nih.govnih.gov Psychrotrophic Rhodococcus species can degrade alkanes at low temperatures via both terminal and subterminal oxidation pathways, the latter of which involves secondary alcohols. asm.orgqmul.ac.uk

Acinetobacter : Strains of Acinetobacter, such as Acinetobacter sp. M1 and Acinetobacter borkumensis SK2, are known to degrade long-chain n-alkanes and possess genes for Baeyer-Villiger monooxygenases, a key enzyme in the degradation of secondary alcohol metabolites. frontiersin.orgnih.gov

Thalassolituus : The marine bacterium Thalassolituus oleivorans MIL-1 has shown evidence of a subterminal long-chain alkane oxidation pathway, indicating its ability to process secondary alcohols. frontiersin.org

Bacterial Consortia: Often, the complete degradation of hydrocarbons is carried out by a consortium of different bacterial species. frontiersin.orgmdpi.comnih.gov These consortia can exhibit enhanced degradation capabilities due to synergistic interactions, such as the production of biosurfactants by some members to increase the bioavailability of the substrate for others. frontiersin.org

The environmental breakdown of this compound is mediated by specific enzymatic systems. The key enzymes involved in the primary aerobic pathway are secondary alcohol dehydrogenases and Baeyer-Villiger monooxygenases.

Secondary Alcohol Dehydrogenases (SADHs): These enzymes catalyze the initial oxidation of this compound to 2-pentadecanone (B165419). SADHs can be NAD(P)+-dependent or independent. asm.orgnih.govproteopedia.org Several have been purified and characterized from bacteria:

A NAD-dependent SADH from Rhodococcus erythropolis ATCC 4277 showed high activity towards long-chain secondary alcohols, with optimal activity for linear 2-alcohols between C6 and C11, but also oxidized 2-tetradecanol. nih.govnih.gov

Pseudomonas sp. NRRL B3266 produces a hydroxyoctadecanoate dehydrogenase that also acts on unsubstituted secondary alcohols, with its affinity for the substrate increasing with hydrophobicity (e.g., the Km for 6-dodecanol (B8813167) was 7 µM). nih.govresearchgate.net

A thermostable NAD-linked SADH from Pseudomonas fluorescens NRRL B-1244 demonstrated a broad substrate specificity, including short-chain secondary alcohols. asm.org

Baeyer-Villiger Monooxygenases (BVMOs): These flavin-dependent enzymes are crucial for the subsequent oxidation of the ketone (2-pentadecanone) to an ester. frontiersin.orgunipd.itnih.gov

BVMOs have been identified in various bacteria, including Pseudomonas, Acinetobacter, and Rhodococcus. nih.govgoogle.com

An AlmA-type BVMO from Acinetobacter baylyi ADP1 was shown to be essential for the degradation of long-chain n-alkanes and catalyzed the conversion of aliphatic 2-ketones (C10-C16) to their corresponding esters. asm.org

The upregulation of a BVMO in Thalassolituus oleivorans during growth on long-chain alkanes provides further evidence for its role in the subterminal oxidation pathway. frontiersin.org

Other Relevant Enzymes:

Esterases: These enzymes are required to hydrolyze the ester produced by the BVMO, yielding a primary alcohol and a fatty acid. frontiersin.org

Alcohol Oxidases: These flavoenzymes also oxidize alcohols to aldehydes, using molecular oxygen and producing hydrogen peroxide. nih.govwikipedia.org Long-chain alcohol oxidases have been identified in yeasts and other fungi. wikipedia.orgacs.org

Table 1: Key Microbial Genera and Enzymatic Systems in the Degradation of Long-Chain Secondary Alcohols

Environmental Persistence and Mobility Studies

Specific experimental data on the environmental persistence and mobility of this compound are not available in the literature reviewed. However, its behavior can be predicted based on its chemical structure and data from similar long-chain alcohols.

Long-chain alcohols generally exhibit low water solubility and a high octanol-water partition coefficient (Kow), which suggests a strong tendency to adsorb to organic matter in soil and sediment. basf.com This adsorption reduces their mobility in the environment. acs.orgchemsafetypro.communi.cz A safety data sheet for a C13-C15 alcohol mixture indicates that adsorption to the solid soil phase is expected. basf.com

The persistence of this compound in the environment will be primarily determined by the rate of its biodegradation. As discussed, it is expected to be readily biodegradable under aerobic conditions. basf.comeuropa.eu In aquatic systems, this means it is unlikely to persist in the water column and will likely be removed through biodegradation, particularly in wastewater treatment plants where microbial activity is high. asm.orgresearchgate.net Field studies have shown that over 99% of C12-C18 fatty alcohols are removed during wastewater treatment. asm.org

In soil and sediment, its low mobility means it will be less likely to leach into groundwater. acs.orgchemsafetypro.com Its persistence in these compartments will depend on the presence of suitable microbial communities and favorable environmental conditions (e.g., oxygen availability, temperature, and nutrients). Given the existence of bacteria like Rhodococcus and Pseudomonas in soil, which are capable of degrading such compounds, the long-term persistence of this compound is expected to be low in most biologically active soil and sediment environments.

Table 2: Predicted Environmental Fate Parameters for this compound

Factors Influencing Environmental Half-Life

The environmental half-life of this compound is primarily determined by the rate of its degradation. Biodegradation is the most significant process, while abiotic degradation pathways like hydrolysis and photolysis play a minor role.

Biodegradation: Long-chain alcohols are, as a category, readily biodegradable. oecd.org Studies on analogous LCOHs show that biodegradation is the principal mechanism of removal from the environment. nih.goveuropa.eu

Microbial Activity: The rate of biodegradation is highly dependent on the presence and adaptation of microbial communities. In environments with adapted microorganisms, such as activated sludge in wastewater treatment plants, the degradation of LCOHs is exceptionally rapid, with half-lives estimated to be on the order of minutes. nih.govresearchgate.net Studies using radiolabeled C12, C14, and C16 alcohols in activated sludge at environmentally realistic concentrations (10 μg/L) demonstrated rapid and extensive mineralization to CO2. nih.gov For instance, after a 48-hour incubation, CO2 evolution was 77% for C14 alcohol and 65% for C16 alcohol. nih.gov Microflora from hydrocarbon-polluted soil have also been shown to be more efficient at degrading hydrocarbon cuts than those from urban wastewater treatment plants. researchgate.net

Chain Length and Structure: The rate of biodegradation for aliphatic alcohols is influenced by their carbon chain length. While alcohols with chain lengths up to C16 are generally considered readily biodegradable, those between C16 and C18 may achieve this classification but not always within the strict 10-day window of some standard tests. oecd.orgnih.gov For example, studies have shown degradation rates of 62% to 76% in 10 days for C16-C18 alcohols. wikipedia.org The branched structure of this compound, compared to its linear isomer 1-Pentadecanol, may slightly decrease the rate of biodegradation, but it is unlikely to be a significant difference that would be discernible in standard studies. epa.gov

Oxygen Availability: LCOHs are biodegraded under both aerobic and anaerobic conditions. Anaerobic biodegradation of C8, C16, and C16-C18 alcohols has been shown to be rapid, with gas production reaching 75% to 95% over a 4–8 week period. nih.gov

Bioavailability: Due to its low water solubility, the bioavailability of this compound can be a rate-limiting factor for biodegradation. europa.eu Its strong tendency to adsorb to organic matter can reduce its concentration in the aqueous phase, thereby affecting the rate at which it can be metabolized by microorganisms.

Abiotic Degradation: Abiotic degradation processes are not considered significant for this compound.

Hydrolysis: As an aliphatic alcohol, this compound lacks functional groups that are susceptible to hydrolysis under typical environmental pH conditions. ecetoc.orgnih.gov

Photodegradation: Direct photolysis in water is not expected to be a major degradation pathway. In the atmosphere, vapor-phase reaction with photochemically-produced hydroxyl radicals is possible. For a structurally similar LCOH, 1-eicosanol (B7800029) (C20), the estimated atmospheric half-life is about 13 hours, suggesting that this could be a relevant removal process if the compound partitions to the atmosphere. nih.gov

Table 1: Biodegradation Data for Long-Chain Alcohols (LCOH) Structurally Similar to this compound

| Carbon Chain Length | Test Type / Condition | Result | Reference |

|---|---|---|---|

| C12-C16 | Activated Sludge (10 µg/L) | Rapid biodegradation with half-lives on the order of minutes. | nih.govresearchgate.net |

| C14 | Activated Sludge (48 hrs) | 77% mineralization to CO₂. | nih.gov |

| C16 | Activated Sludge (48 hrs) | 65% mineralization to CO₂. | nih.gov |

| C16-C18 | Ready Biodegradability Test (10 days) | 62% - 76% degradation. | wikipedia.org |

| > C18 | Ready Biodegradability Test (10 days) | ~37% degradation. | wikipedia.org |

| C8, C16, C16-C18 | Anaerobic Biodegradation (4-8 weeks) | 75% - 95% gas production. | nih.gov |

Sorption and Transport Phenomena in Environmental Compartments

The transport and partitioning of this compound in the environment are dominated by its hydrophobic nature and low water solubility. thermofisher.com This results in limited mobility in aqueous systems and a strong affinity for organic-rich phases like soil, sediment, and sludge.

Sorption: Sorption to organic matter is a key process controlling the environmental concentration and bioavailability of this compound.

Sorption Coefficient (Koc): The organic carbon-normalized sorption coefficient (Koc) is a measure of a chemical's tendency to partition between organic carbon in soil or sediment and water. For long-chain alcohols, the Koc value increases with carbon chain length. europa.eu An estimated log Koc value for 1-pentadecanol is 4.95, with a value of 4.53 determined via HPLC methods. europa.eu These high values indicate that this compound is expected to be immobile in soil and will strongly adsorb to suspended solids and sediment in aquatic environments. nih.govthermofisher.com

Partitioning in Wastewater Treatment: In wastewater treatment plants, LCOHs show a high degree of partitioning to activated sludge. tandfonline.com Measured sorption distribution coefficients (Kd) for similar LCOHs are high, illustrating their strong affinity for sludge solids. nih.govtandfonline.com This sorption, combined with rapid biodegradation, leads to very high removal rates (over 99%) in treatment facilities. wikipedia.org

Transport: The movement of this compound between air, water, and soil is limited by its physical properties.

Water-Soil/Sediment: When released into water, this compound is not likely to remain in the water column. Due to its high Koc value and low water solubility, it will adsorb to suspended particles and partition significantly into the sediment. wikipedia.orgoecd.org This process reduces its bioavailability to pelagic aquatic organisms but increases exposure for benthic organisms. tandfonline.com Spillage on land is considered unlikely to penetrate far into the soil. thermofisher.com

Air: Fugacity modeling suggests that LCOHs with chain lengths of C14 and above, if released to the atmosphere, may have a tendency to remain there. wikipedia.org However, other assessments indicate that a release to air would result in partial precipitation and deposition to soil and water. oecd.org Given its relatively low vapor pressure, significant volatilization from water or soil surfaces is not expected to be a primary transport pathway.

Table 2: Sorption and Partitioning Data for C15 Alcohols and Analogs

| Compound | Parameter | Value | Implication | Reference |

|---|---|---|---|---|

| 1-Pentadecanol | Log Koc (HPLC Method) | 4.53 | Strong adsorption to soil/sediment; immobile. | europa.eu |

| 1-Pentadecanol | Log Koc (Estimated) | 4.95 | Strong adsorption to soil/sediment; immobile. | europa.eu |

| 1-Tetradecanol (C14) | Sorption Distribution Coefficient (Kd) to sludge/solids | 8,490 L/kg | Highly sorptive to activated sludge and river solids. | nih.govtandfonline.com |

| 1-Hexadecanol (C16) | Sorption Distribution Coefficient (Kd) to sludge/solids | 23,800 L/kg | Very highly sorptive to activated sludge and river solids. | nih.govtandfonline.com |

| Long-Chain Alcohols (C10+) | Fugacity Modeling | Partitions into sediment when in water. | Limited mobility in the water column. | wikipedia.org |

Advanced Research Applications and Future Directions

Precursor in Fine Chemical Synthesis

2-Pentadecanol serves as a valuable intermediate in the synthesis of a wide array of organic compounds, particularly those with tailored properties for industrial and pharmaceutical applications.

The hydroxyl group of this compound allows its integration into various molecular structures, making it a suitable precursor for the development of surfactants and lubricants. It is employed in processes such as ethoxylation and sulfation to produce detergents. Alcohols with specific chain lengths and branching patterns, including pentadecanol derivatives, are utilized in the formulation of cosmetics, detergents, and lubricants. ontosight.ai

In the synthesis of alkyl polyglycosides, which are nonionic surfactants, secondary alcohols like this compound can be used as precursors. These surfactants are noted for their excellent emulsification, dispersion, wettability, and high foaming properties. Research indicates optimal carbon chain lengths for such secondary alcohol precursors to be 10 or more, with a preference for 12 or more, and ideally 14 or less, to a maximum of 22 carbon atoms for enhanced performance. google.com

| Property | Carbon Atoms (Range) |

|---|---|

| Preferable | ≥ 10 and ≤ 22 |

| More Preferable | ≥ 12 and ≤ 18 |

| Even More Preferable | ≥ 12 and ≤ 16 |

| Especially Preferable | ≥ 12 and ≤ 14 |

Beyond surfactants and lubricants, this compound is an intermediate in the synthesis of various specialty organic compounds. Its branched-chain derivative, this compound, 2,6,10,14-tetramethyl- (also known as Phytol), is a crucial intermediate in the synthesis of pharmaceuticals and fine chemicals, including vitamins E and K. ontosight.ai